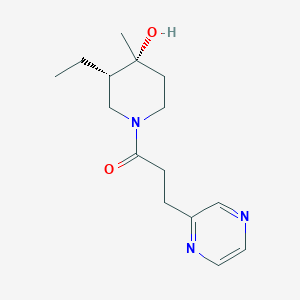![molecular formula C17H20N2O4 B5424010 1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B5424010.png)
1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid is a complex organic compound featuring both pyrrolidine and piperidine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry, contributing to the compound’s potential biological activities .
Métodos De Preparación
The synthesis of 1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts and specific reagents to ensure the correct stereochemistry and yield . Industrial production methods may involve optimizing these reactions for scale, ensuring consistency and purity of the final product.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and protein binding.
Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The pyrrolidine and piperidine rings allow it to bind to various proteins and enzymes, potentially inhibiting their activity. This binding can affect different biochemical pathways, leading to its observed biological effects .
Comparación Con Compuestos Similares
Similar compounds include other pyrrolidine and piperidine derivatives, such as:
Pyrrolidine-2,5-diones: Known for their biological activity and use in drug development.
Piperidine derivatives: Widely used in medicinal chemistry for their diverse pharmacological properties
1-[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid stands out due to its unique combination of both pyrrolidine and piperidine rings, which may confer distinct biological activities and therapeutic potential.
Propiedades
IUPAC Name |
1-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-11-2-4-13(5-3-11)19-15(20)10-14(16(19)21)18-8-6-12(7-9-18)17(22)23/h2-5,12,14H,6-10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOZLORWBCGOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)piperidin-4-ol](/img/structure/B5423930.png)

![2-(methylthio)-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]-5-pyrimidinecarboxylic acid](/img/structure/B5423942.png)

![N-[(5-chloro-2-phenylmethoxyphenyl)methyl]cyclopropanamine;hydrochloride](/img/structure/B5423967.png)

![6-(1,3-Benzodioxol-5-YL)-3-(butylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5423983.png)
![1-acetyl-N-[1-(2,5-dimethylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B5423999.png)
![1-[(dimethylamino)sulfonyl]-N-{[1-(2-fluorophenyl)cyclopentyl]methyl}-4-piperidinecarboxamide](/img/structure/B5424005.png)

![2-(4-{[(4-BROMOANILINO)CARBONYL]AMINO}PHENYL)ACETIC ACID](/img/structure/B5424020.png)
![2-tert-butyl-6-[(2,4-dimethoxyphenyl)acetyl]-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5424026.png)
![2-methyl-4-phenyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)pyrimidine-5-carboxamide](/img/structure/B5424029.png)
![ethyl 5-(4-isopropoxy-3-methoxyphenyl)-7-methyl-3-oxo-2-(2-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5424034.png)
